Baquiloprim is a synthetic antibacterial agent classified as a diaminopyrimidine derivative. [, ] It acts as an antibacterial synergist, meaning its potency is enhanced when combined with other antibacterial agents, particularly sulfonamides. [, ] This synergy is particularly effective against a broad spectrum of bacteria commonly found in farm animals. [, ]
One method of synthesizing baquiloprim starts with m-toluidine and uracil as initial raw materials. []
This method is reported to have advantages such as mild reaction conditions, ease of operation, high yield, low cost, and readily available raw materials, making it suitable for industrial production. []
Baquiloprim exerts its antibacterial effect by interfering with the bacterial folic acid synthesis pathway. [, ] It inhibits dihydrofolate reductase, an enzyme essential for the conversion of dihydrofolic acid to tetrahydrofolic acid. [, ] This inhibition disrupts the synthesis of purines and pyrimidines, ultimately hindering bacterial DNA synthesis and leading to bacterial cell death. [, ] The synergistic effect with sulfonamides arises from the combined inhibition of different enzymes in the same metabolic pathway, leading to a more potent antibacterial action. [, ]
Baquiloprim, primarily used in veterinary medicine, demonstrates effectiveness against various bacterial infections in livestock. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: